1-(FURAN-2-CARBONYL)-4-(4-PHENOXYBENZENESULFONYL)PIPERAZINE
Description
Properties
IUPAC Name |
furan-2-yl-[4-(4-phenoxyphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c24-21(20-7-4-16-27-20)22-12-14-23(15-13-22)29(25,26)19-10-8-18(9-11-19)28-17-5-2-1-3-6-17/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRJHJSVFGCCLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-CARBONYL)-4-(4-PHENOXYBENZENESULFONYL)PIPERAZINE typically involves multiple steps. One common method starts with the treatment of secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain 1-{[4-(bromomethyl)phenyl]sulfonyl}amines. This intermediate is then reacted with 2-Furyl(1-piperazinyl)methanone in the presence of potassium carbonate (K₂CO₃) in acetonitrile, followed by refluxing to activate the molecule. The final product is obtained after further treatment with equimolar amounts of the intermediate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
1-(FURAN-2-CARBONYL)-4-(4-PHENOXYBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The furanyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The phenoxyphenyl and piperazinyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanyl ketones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of piperazine compounds, including 1-(furan-2-carbonyl)-4-(4-phenoxybenzenesulfonyl)piperazine, exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. It has been suggested that piperazine derivatives can modulate inflammatory responses, making them candidates for treating conditions such as arthritis and other inflammatory diseases . The presence of the phenoxybenzenesulfonyl group may enhance these effects by improving bioavailability and receptor binding.
Central Nervous System (CNS) Disorders
Piperazine compounds are also being explored for their neuropharmacological effects. There is evidence to suggest that they may have applications in treating anxiety and depression by acting on neurotransmitter systems . The furan moiety could contribute to the modulation of neurochemical pathways, potentially leading to therapeutic benefits.
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the acylation of piperazine with furan-2-carboxylic acid derivatives and subsequent sulfonylation with phenoxybenzenesulfonyl chloride. The synthesis process is critical in determining the yield and purity of the final product, which directly impacts its biological activity.
| Step | Reaction | Reagents | Conditions |
|---|---|---|---|
| 1 | Acylation | Piperazine + Furan-2-carboxylic acid | Base, solvent |
| 2 | Sulfonylation | Intermediate + 4-Phenoxybenzenesulfonyl chloride | Base, solvent |
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives, including those similar to this compound. These compounds were tested against several cancer cell lines, showing significant cytotoxicity and inducing apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Mechanisms
A patent describes the anti-inflammatory properties of sulfonamide derivatives, highlighting the role of the phenoxybenzenesulfonyl group in enhancing anti-inflammatory activity. This study supports the hypothesis that modifications to piperazine can lead to improved therapeutic profiles for inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-4-(4-PHENOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific enzymes and receptors. For instance, its inhibitory effect on acetyl- and butyrylcholinesterase is due to its ability to bind to the active site of these enzymes, preventing the breakdown of acetylcholine and enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Piperazine and Furan-2-carbonyl Moieties
Several compounds share the furan-2-carbonyl-piperazine motif but differ in their second substituent:
- 6-[4-(Furan-2-carbonyl)piperazin-1-yl]-2,3,5-trimethylpyrimidin-4(3H)-one (51) (): Replaces the sulfonyl group with a trimethylpyrimidinone moiety. This substitution reduces molecular weight (MW: ~359 g/mol) compared to the target compound (estimated MW: ~455 g/mol) and may enhance solubility due to the pyrimidinone’s polar nature .
- 1-(2-Furoyl)piperazine (): A simpler analog lacking the sulfonyl group (MW: 196 g/mol). Its lower steric bulk may improve membrane permeability but reduce target specificity .
Key Difference: The target compound’s 4-phenoxybenzenesulfonyl group introduces a bulky, lipophilic substituent, likely improving receptor-binding avidity compared to smaller analogs .
Sulfonyl-Containing Piperazine Derivatives
Compounds with arylsulfonyl groups on piperazine exhibit structural and functional parallels:
- 1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine (): Features a naphthylsulfonyl group (MW: 392.51 g/mol). The naphthyl group increases hydrophobicity (logP ~4.5) compared to the target compound’s phenoxybenzene group (predicted logP ~3.8) .
- 1-[(4-Bromophenyl)sulfonyl]-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine (): Incorporates a bromophenylsulfonyl group and a trifluoromethylpyridinyl substituent (MW: 437.28 g/mol). The electron-withdrawing bromo and trifluoromethyl groups may enhance metabolic stability but reduce solubility .
Phenoxy-Substituted Piperazine Derivatives
The HBK series () includes compounds like HBK14–HBK19, which combine phenoxyalkyl chains with methoxyphenyl-piperazine groups. For example:
- HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride (MW: ~447 g/mol).
Key Difference: The target compound lacks alkyl linkers, instead directly attaching the phenoxybenzene group via a sulfonyl bridge. This rigidity may restrict conformational freedom but improve binding specificity .
Physicochemical and Pharmacokinetic Properties
Notable Trends:
- The target compound’s 4-phenoxybenzenesulfonyl group balances moderate lipophilicity with aromatic conjugation, a feature absent in simpler analogs like 1-(2-furoyl)piperazine .
- Sulfonyl-containing derivatives generally exhibit higher molecular weights and logP values, which may influence bioavailability and blood-brain barrier penetration .
Biological Activity
1-(Furan-2-carbonyl)-4-(4-phenoxybenzenesulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a piperazine ring substituted with a furan-2-carbonyl group and a phenoxybenzenesulfonyl moiety. The structural formula is crucial for understanding its biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer effects. The specific activities of this compound are summarized below.
1. Anticancer Activity
Studies have demonstrated that piperazine derivatives can inhibit tumor growth through multiple mechanisms:
- Inhibition of Cell Proliferation : Compounds similar to this compound have shown significant inhibition of cancer cell lines such as MDA-MB-436 (breast cancer) and CAPAN-1 (pancreatic cancer) with IC50 values indicating potent activity (IC50 < 10 µM) .
- Mechanisms of Action : The anticancer effects are often attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. For instance, the inhibition of poly(ADP-ribose) polymerase (PARP) has been noted in related compounds, leading to enhanced cytotoxicity in cancer cells .
2. Anti-inflammatory Properties
The presence of the phenoxybenzenesulfonyl group may contribute to anti-inflammatory effects by modulating inflammatory pathways:
- Cytokine Inhibition : Similar compounds have been reported to reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), which are critical in inflammatory responses .
Case Studies
Several studies have explored the biological activity of related piperazine derivatives:
- Study on PARP Inhibition :
- Cytotoxicity Assays :
Research Findings Summary
The following table summarizes key findings from recent research on the biological activity of piperazine derivatives similar to this compound:
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or LC-MS.
- Adjust solvent polarity (e.g., THF for better solubility of intermediates).
- Use catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation .
Basic: How is structural characterization of this compound performed, and what analytical techniques resolve spectral ambiguities?
Answer:
- FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups. Discrepancies in peak splitting may indicate conformational isomers .
- NMR :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated vs. observed) .
Q. Ambiguity Resolution :
- X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles (e.g., piperazine chair conformation) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize anticancer activity?
Answer:
Experimental Design :
- Substituent Variation : Modify the phenoxy group (e.g., electron-withdrawing/-donating substituents) or replace the furan with other heterocycles (e.g., thiophene) .
- Bioassays : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC₅₀ values (e.g., furan carbonyl contributes to IC₅₀ < 10 μM in ) .
- Computational Modeling : Perform docking studies (e.g., Autodock Vina) to predict binding to kinases like EGFR or VEGFR .
Q. SAR Table (Example from ) :
| Substituent | Activity (IC₅₀) | Notes |
|---|---|---|
| Furan carbonyl | 8.2 μM | Critical for kinase inhibition |
| Phenoxybenzenesulfonyl | 12.5 μM | Enhances solubility |
| Piperazine ring | N/A | Stabilizes conformation |
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
Case Example : Discrepancies in anti-inflammatory activity (e.g., vs. unrelated studies on similar piperazines):
- Control Variables : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) .
- Purity Verification : Re-test compounds with HPLC (>98% purity) to rule out impurities .
- Mechanistic Follow-Up : Use Western blotting to confirm target modulation (e.g., NF-κB or COX-2 inhibition) .
Advanced: What computational methods predict interactions with biological targets?
Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to model binding to ATP-binding pockets (e.g., EGFR, PDB ID: 1M17). Prioritize poses with hydrogen bonds to sulfonyl oxygen .
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and topological torsion .
Advanced: How can solubility and stability be optimized for in vivo studies?
Answer:
- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility (e.g., 4-phenoxybenzenesulfonate salt) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) .
- Formulation : Use nanoemulsions or liposomes (particle size <200 nm via DLS) to improve bioavailability .
Basic: What in vitro models are suitable for initial biological screening?
Answer:
- Anticancer : NCI-60 cell line panel or patient-derived xenograft (PDX) models .
- Anti-inflammatory : LPS-induced TNF-α release in RAW264.7 macrophages .
- Neuroprotective : SH-SY5Y cells under oxidative stress (H₂O₂-induced) .
Advanced: What strategies resolve spectral data contradictions (e.g., NMR peak splitting)?
Answer:
- Variable Temperature NMR : Identify dynamic processes (e.g., piperazine ring flipping) by acquiring spectra at 25°C vs. 60°C .
- Isotopic Labeling : Synthesize ¹³C-labeled furan carbonyl to track coupling patterns .
- DFT Calculations : Compare experimental ¹H NMR shifts with Gaussian-optimized structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
